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Compound of Interest

Compound Name: 5-Methoxy-1H-indol-7-amine

Cat. No.: B081735 Get Quote

Disclaimer: Direct experimental data on the biological activity of 5-Methoxy-1H-indol-7-amine
is limited in publicly available scientific literature. This guide provides a comprehensive analysis

based on the known biological activities of structurally related indoleamines and serves as a

framework for future research.

This technical guide offers an in-depth exploration of the predicted biological activity of 5-
Methoxy-1H-indol-7-amine. The content is tailored for researchers, scientists, and drug

development professionals, providing a detailed overview of its potential pharmacological

targets, hypothesized mechanism of action, and proposed experimental protocols for

validation.

Introduction
5-Methoxy-1H-indol-7-amine is a substituted indole derivative. The indole scaffold is a core

component of numerous biologically active compounds, including neurotransmitters and

hormones. The presence of a methoxy group at the 5-position and an amine group at the 7-

position suggests potential interactions with various receptors, particularly within the

serotonergic and melatonergic systems. Understanding the structure-activity relationships

(SAR) of analogous compounds is crucial for predicting the biological profile of this specific

molecule.

Predicted Biological Activity and Potential Targets
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Based on the pharmacology of structurally similar compounds, 5-Methoxy-1H-indol-7-amine
is predicted to primarily interact with serotonin (5-HT) and melatonin (MT) receptors.

Serotonergic System
The indoleamine structure is a key pharmacophore for serotonin receptors. The N,N-

dimethylated analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), has been shown to

bind to several 5-HT receptors.[1] While the affinity of 7-MeO-DMT for the 5-HT2A receptor is

lower than its 5-methoxy isomer (5-MeO-DMT), it still demonstrates notable affinity for the 5-

HT1A receptor.[1] The primary amine of 5-Methoxy-1H-indol-7-amine may exhibit a different

binding profile compared to the tertiary amine of 7-MeO-DMT.

Melatonergic System
The 5-methoxy group is a critical feature for high-affinity binding to melatonin receptors (MT1

and MT2).[2][3] Melatonin itself is N-acetyl-5-methoxytryptamine.[4] The removal of the acetyl

group and the shift of the amine group to the 7-position in 5-Methoxy-1H-indol-7-amine would

likely alter its affinity and efficacy at these receptors compared to melatonin.

Quantitative Data from Structurally Related
Compounds
To facilitate comparative analysis, the following table summarizes the binding affinities of key

structural analogs of 5-Methoxy-1H-indol-7-amine.
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Compound Receptor
Binding Affinity (Ki,
nM)

Reference

7-MeO-DMT 5-HT1A 1,760 [1]

7-MeO-DMT 5-HT2A 5,400 - 5,440 [1]

7-MeO-DMT 5-HT2C >10,000 [1]

7-MeO-DMT 5-HT1E >10,000 [1]

7-MeO-DMT 5-HT1F 2,620 [1]

5-MeO-DMT 5-HT1A ~11 [1]

DMT 5-HT1A ~195 [1]

Proposed Experimental Protocols
To elucidate the biological activity of 5-Methoxy-1H-indol-7-amine, the following experimental

workflow is proposed.
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Synthesis & Purification

Receptor Binding Assays

Functional Assays

In Vivo Studies
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Caption: Proposed experimental workflow for characterizing the biological activity of 5-
Methoxy-1H-indol-7-amine.
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Synthesis and Purification
The synthesis of 5-Methoxy-1H-indol-7-amine can be approached through multi-step

synthetic routes starting from commercially available substituted anilines. A potential strategy

involves the iodination of a suitable methoxy-aniline precursor, followed by a palladium-

catalyzed coupling reaction with an acetylene equivalent, and subsequent cyclization to form

the indole ring.

Substituted Aniline Ortho-iodination Palladium-catalyzed
alkynylation

CuI-mediated
cyclization 5-Methoxy-1H-indol-7-amine

Click to download full resolution via product page

Caption: A generalized synthetic pathway for substituted indoles.

Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 5-Methoxy-1H-indol-7-amine for a panel of

serotonin and melatonin receptors.

Methodology:

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human

recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, MT1, MT2).

Radioligand Binding: Perform competitive binding assays using a suitable radioligand for

each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A,

[125I]iodomelatonin for MT receptors).

Incubation: Incubate the membranes with the radioligand and varying concentrations of the

test compound.

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound

radioactivity using liquid scintillation counting.

Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
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Functional Assays
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and

potency (EC50 or IC50) of 5-Methoxy-1H-indol-7-amine at the receptors where it shows

significant binding.

Methodology (example for a Gs-coupled receptor):

Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl

cyclase.

Compound Treatment: Treat the cells with varying concentrations of the test compound in

the presence or absence of a known agonist.

cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP)

levels using a suitable assay kit (e.g., ELISA, HTRF).

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50

(for antagonists) values.

Predicted Signaling Pathways
Based on the predicted interaction with 5-HT and MT receptors, which are predominantly G

protein-coupled receptors (GPCRs), 5-Methoxy-1H-indol-7-amine is expected to modulate

downstream signaling cascades.
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Caption: A generalized GPCR signaling pathway potentially modulated by 5-Methoxy-1H-
indol-7-amine.

Conclusion
While direct experimental evidence is currently lacking, a systematic analysis of structurally

related compounds strongly suggests that 5-Methoxy-1H-indol-7-amine possesses biological

activity, likely targeting serotonergic and melatonergic pathways. The proposed experimental
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protocols provide a clear roadmap for the comprehensive pharmacological characterization of

this molecule. Further research is warranted to elucidate its precise mechanism of action and to

explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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